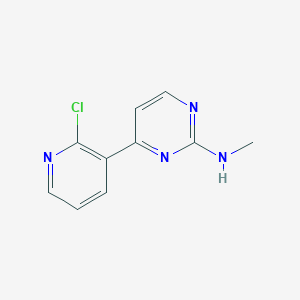
4-(2-chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine (abbreviated as CPPM) is a small molecule that has been extensively studied due to its unique properties. CPPM has been found to exhibit a variety of biological activities, including antifungal, antibacterial, antineoplastic, and antiviral properties. CPPM has also been studied for its potential application in drug delivery systems and as a therapeutic agent.
Applications De Recherche Scientifique
High Glass Transition and Thermal Stability in Pyridine-Containing Polyimides
A study on pyridine-containing polyimides showcased their remarkable thermal stability and mechanical properties. The polyimide derived from a diamine monomer with 4,4′-hexafluoroisopropylidenediphthalic anhydride exhibited a high glass transition temperature (Tg) of 313°C. These materials were soluble in various organic solvents and could form self-standing, flexible, and tough films with excellent thermal stability (Td10 > 550°C) in both nitrogen and air. Additionally, they demonstrated notable fluorescence properties upon protonation, showing strong orange fluorescence around 600 nm. This characteristic suggests potential applications in areas requiring materials with specific light absorption and emission properties (Wang et al., 2008).
Nonaqueous Capillary Electrophoresis in Analytical Chemistry
The use of nonaqueous capillary electrophoresis was explored for separating substances related to imatinib mesylate, a compound structurally related to the query chemical. This method demonstrated effective separation and could be an essential technique for quality control in pharmaceuticals. It indicates the potential of such analytical techniques in the separation and analysis of complex chemical mixtures, ensuring the purity and quality of pharmaceutical compounds (Ye et al., 2012).
Functional Rearrangement in Chemical Synthesis
A study detailed the functional rearrangement of polychlorinated pyrrolidin-2-ones, highlighting a method for preparing certain pyrrolidin-2-ones with potential applications in chemical synthesis. This process involves a series of eliminations, substitutions, and double bond shifts, showcasing the complexity and versatility of organic synthesis methods in creating or modifying molecular structures (Danieli et al., 2004).
Development of Fluorescent Poly(pyridine-imide) Acid Chemosensors
Research into novel diamine containing heterocyclic pyridine and triphenylamine substituents has led to the development of poly(pyridine-imide), which can act as an “off–on” fluorescent switcher for acids. This material has potential applications in the field of chemical sensing and detection (Wang et al., 2008).
Propriétés
IUPAC Name |
4-(2-chloropyridin-3-yl)-N-methylpyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c1-12-10-14-6-4-8(15-10)7-3-2-5-13-9(7)11/h2-6H,1H3,(H,12,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRHXGPRWSLRNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=N1)C2=C(N=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40582976 |
Source


|
| Record name | 4-(2-Chloropyridin-3-yl)-N-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40582976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine | |
CAS RN |
870221-22-0 |
Source


|
| Record name | 4-(2-Chloropyridin-3-yl)-N-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40582976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

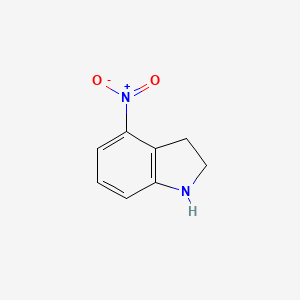



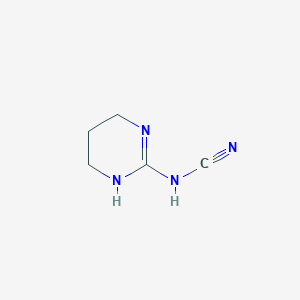

![benzo[d][1,2,3]thiadiazol-5-aMine](/img/structure/B1317220.png)

![Ethyl 2-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1317226.png)


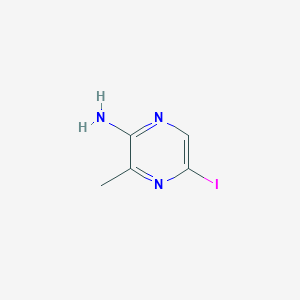
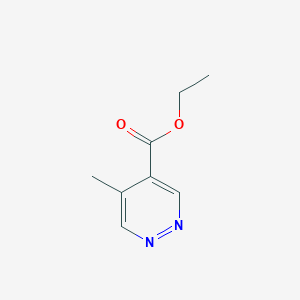
![Benzene, 1-methyl-4-[(2-methylpropyl)sulfonyl]-](/img/structure/B1317239.png)